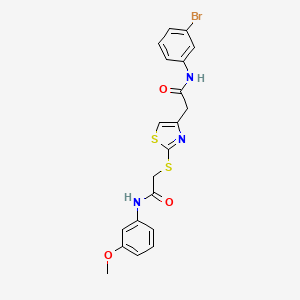
N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O3S2 and its molecular weight is 492.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications A study detailed the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their significant potential in photodynamic therapy due to excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features underscore their utility as Type II photosensitizers for cancer treatment, suggesting potential therapeutic applications for related compounds (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity Research on novel sulphonamide derivatives has explored their reactivity and antimicrobial activity, providing a foundation for developing new antimicrobial agents. The synthesis process and subsequent antimicrobial evaluation, along with quantum calculations, offer insights into the structural-activity relationships that govern their efficacy, indicating potential avenues for the application of related compounds in addressing microbial resistance (Fahim & Ismael, 2019).
Anticancer and Antiviral Activities Another study focused on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones, highlighting their in vitro anticancer activity against leukemia cell lines and antiviral activity against the Tacaribe virus strain. This research underscores the therapeutic potential of thiazolidinone derivatives, suggesting that similar structures could be explored for their anticancer and antiviral properties (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Optoelectronic Properties The study on thiazole-based polythiophenes investigated the optoelectronic properties of synthesized conducting polymers, revealing applications in materials science, particularly in the development of optoelectronic devices. The findings suggest that related compounds might be utilized in creating materials with desirable optical and electronic characteristics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVWTBJIFYSDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

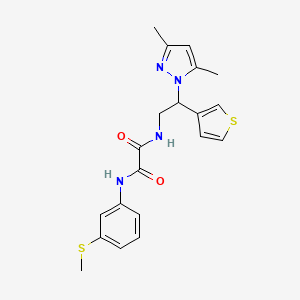
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)


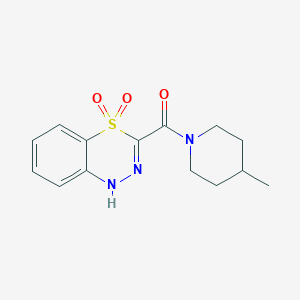

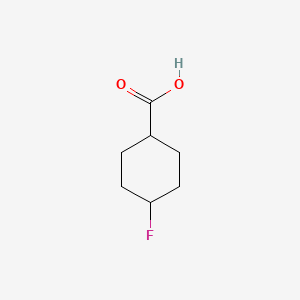
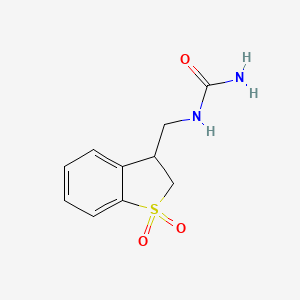
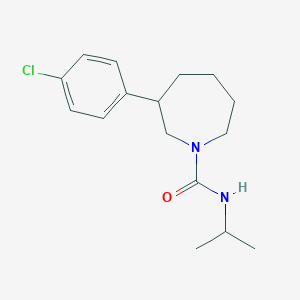
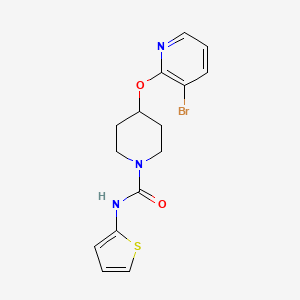
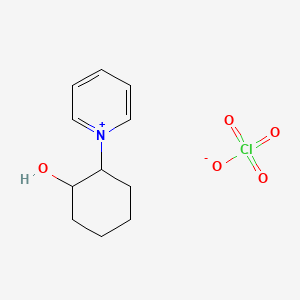
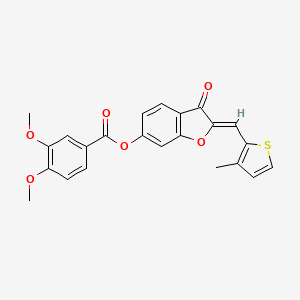
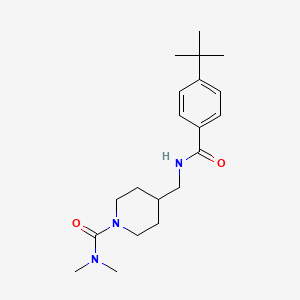
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)